molecular formula C19H13BrFN3O2S B3207045 N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040678-88-3

N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Numéro de catalogue: B3207045
Numéro CAS: 1040678-88-3
Poids moléculaire: 446.3 g/mol
Clé InChI: WHZRYEMHUVVAOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 9-fluoro group, a 2-methyl group, and an acetamide side chain linked to a 4-bromophenyl moiety. This structure places it within a class of compounds known for modulating inflammatory pathways, particularly through cyclooxygenase-2 (COX-2) inhibition, as seen in related benzothieno[3,2-d]pyrimidine derivatives . The fluorine atom at position 9 likely enhances electronic properties and metabolic stability, while the methyl group at position 2 may influence steric interactions with target proteins .

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2S/c1-10-22-17-16-13(21)3-2-4-14(16)27-18(17)19(26)24(10)9-15(25)23-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRYEMHUVVAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)Br)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C18H15BrF N3O2S
  • Molecular Weight : 420.30 g/mol

Anticancer Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies on Mannich bases, a class of compounds that includes structural analogs, have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Mannich Base AHuman colon cancer5.0DNA topoisomerase I inhibition
Mannich Base BMCF-7 Breast Cancer2.5Glutathione binding

The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and repair mechanisms, particularly through the inhibition of topoisomerases and modulation of glutathione levels .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Reports suggest that certain derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Activity Type Microorganism Minimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans8 µg/mL

These activities are thought to arise from the compound's ability to disrupt microbial cell membranes and inhibit critical enzymatic pathways .

The biological activity of N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways is a common mechanism for both antibacterial and antifungal activities.

Case Studies

A notable case study involved the evaluation of a related compound in a xenograft model of breast cancer. The study demonstrated that administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential for therapeutic use .

Another study highlighted the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited lower MIC values than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparaison Avec Des Composés Similaires

Benzothieno[3,2-d]pyrimidine Derivatives

Compounds such as N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide () share the benzothieno[3,2-d]pyrimidin core but replace the acetamide group with sulfonamide-thio substituents. These derivatives inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . In contrast, the target compound’s acetamide linkage and 4-bromophenyl group may offer improved solubility and selectivity for COX-2 or FPRs .

Pyridazin-3(2H)-one Analogues

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () retains the 4-bromophenyl and methyl groups but uses a pyridazinone core. This compound acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

Heterocyclic Acetamide Derivatives with Varied Cores

Quinazolin-4-one Derivatives

2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrates activity as an enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment. The quinazolinone core differs from the target’s benzothieno[3,2-d]pyrimidin system, highlighting how core heterocycle choice influences target specificity (antimycobacterial vs. anti-inflammatory) .

Thieno[2,3-d]pyrimidin Derivatives

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide () incorporates a thiophene-substituted thieno[2,3-d]pyrimidin core. While structurally distinct, the shared acetamide side chain and halogenated aryl groups (e.g., 4-chlorophenyl) suggest common design principles for optimizing pharmacokinetic properties .

Compounds with Shared 4-Bromophenyl Substituents

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()

This compound features a pyrimidin-2-ylthio group linked to the 4-bromophenyl acetamide. Though lacking the fused benzothieno ring, its 4-bromophenyl group and acetamide moiety align with the target’s structure, underscoring the importance of this substituent in molecular recognition .

N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()

With a thieno[3,2-d]pyrimidin core and sulfanyl bridge, this compound highlights how sulfur-based linkers compare to the target’s direct acetamide bond. The sulfanyl group may alter redox properties and metabolic pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro, 2-methyl, 4-bromophenyl acetamide Putative COX-2/FPR modulation
N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide-thio, 2,4-difluorophenyl COX-2/iNOS inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, 4-bromophenyl FPR2 agonism
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolin-4-one Chloro, methyl, phenyl InhA inhibition (antitubercular)
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one Sulfanyl, methyl, phenyl Undisclosed (structural analog)

Key Structural and Functional Insights

  • Substituent Effects : The 9-fluoro group increases electronegativity, possibly enhancing hydrogen bonding with enzymatic active sites. The 4-bromophenyl group is a conserved feature in FPR ligands and COX-2 inhibitors, suggesting broad applicability .
  • Linker Variations : Sulfonamide-thio () vs. acetamide (target) linkers influence solubility and metabolic stability. Acetamide derivatives may exhibit longer half-lives due to reduced susceptibility to glutathione conjugation .

Q & A

Q. What experimental designs validate intermolecular interactions in the solid state?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., N–H···O) and π-π stacking distances .
  • Powder XRD : Confirms batch-to-batch consistency in crystallinity .

Biological & Mechanistic Studies

Q. What assays are suitable for evaluating kinase inhibition potential?

  • Methodological Answer :
  • ATP-Competitive Assays : Use fluorescence polarization to measure displacement of ATP-binding probes.
  • Cellular IC50 Determination : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number and serum concentration.
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.